Comparative Cytotoxicity in Human Breast Cancer (MCF-7) Cells
A derivative of 2-(2-aminoethoxy)-1,3-benzothiazole hydrochloride demonstrated significant cytotoxic activity against the human breast cancer MCF-7 cell line, with an IC50 value of 25 µM . This is in contrast to the relatively inactive profile observed against HepG2 liver cancer cells (IC50 >100 µM), indicating a degree of cellular selectivity that may be exploitable in targeted anticancer agent development .
| Evidence Dimension | Cytotoxic Activity (IC50) |
|---|---|
| Target Compound Data | 25 µM (MCF-7 breast cancer cells); >100 µM (HepG2 liver cancer cells) |
| Comparator Or Baseline | Cisplatin (Reference Drug): 13.5 µM (MCF-7 cells) [1] |
| Quantified Difference | 1.85-fold less potent than cisplatin in MCF-7 cells; >4-fold selectivity for MCF-7 over HepG2 cells |
| Conditions | MTT assay, 48-hour incubation, MCF-7 and HepG2 cell lines |
Why This Matters
This data provides a quantitative baseline for evaluating the 2-(2-aminoethoxy)-1,3-benzothiazole scaffold's potential as an anticancer lead, showing sub-100 µM activity and measurable selectivity, which is critical for selecting a starting point for structure-activity relationship (SAR) studies.
- [1] Mohamed, L. W., et al. (2016). Synthesis and cytotoxic activity of certain benzothiazole derivatives against human MCF-7 cancer cell line. Research on Chemical Intermediates, 42, 6387-6402. View Source
